N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
Description
Structural and Functional Significance of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole ring system represents one of the most biologically significant heterocyclic scaffolds in modern medicinal chemistry, serving as a privileged structure with diverse therapeutic applications. These five-membered aromatic heterocycles contain two nitrogen atoms and one oxygen atom arranged in a specific pattern that distinguishes them from other oxadiazole isomers. The fundamental structure of 1,2,4-oxadiazoles provides exceptional chemical and thermal stability, making them resistant to metabolic degradation and suitable for various pharmaceutical applications.
The biological importance of 1,2,4-oxadiazole derivatives has been recognized since the 1950s, with the first marketed drug containing this heterocycle being Oxolamine, introduced in the 1960s as a cough suppressant. The medicinal chemistry community has extensively studied these compounds due to their ability to function as bioisosteric replacements for amide and ester functional groups. This bioisosterism is particularly valuable in drug design as it allows medicinal chemists to modify the pharmacokinetic properties of lead compounds while maintaining or enhancing their biological activity.
The electronic properties of 1,2,4-oxadiazoles contribute significantly to their functional versatility. The electron-withdrawing nature of the nitrogen atoms creates a unique electronic environment that facilitates specific molecular interactions, including hydrogen bonding and π-π stacking interactions. These electronic characteristics enable 1,2,4-oxadiazole derivatives to interact effectively with various biological targets, including receptors and enzymes involved in different disease pathways.
| Property | 1,2,4-Oxadiazole Characteristics |
|---|---|
| Aromaticity | Aromatic five-membered ring |
| Stability | High thermal and chemical stability |
| Electronic nature | Electron-deficient heterocycle |
| Bioisosterism | Replacement for amides and esters |
| Metabolic stability | Resistant to hydrolysis |
Positional Isomerism and Substituent Effects in Oxadiazole-Based Compounds
Positional isomerism plays a crucial role in determining the physical, chemical, and biological properties of oxadiazole derivatives. The four possible isomers of oxadiazole (1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole) exhibit markedly different stability profiles and reactivity patterns. Among these isomers, 1,2,4-oxadiazole demonstrates superior stability compared to the 1,2,3-isomer, which is inherently unstable and undergoes ring-opening to form diazoketone tautomers.
The substituent effects in 1,2,4-oxadiazole derivatives are particularly significant in determining their overall molecular properties and potential applications. The positioning of substituents at the C(3) and C(5) positions of the oxadiazole ring creates opportunities for fine-tuning the electronic and steric properties of these compounds. In this compound, the methyl group at the C(3) position and the methylamine substituent at the C(5) position create a specific electronic environment that influences the compound's reactivity and interaction patterns.
Theoretical studies have demonstrated that the relative stability of oxadiazole isomers can be predicted using computational methods, with 1,3,4-oxadiazole showing the highest stability among the four isomers, followed by 1,2,4-oxadiazole. These stability differences arise from variations in aromatic stabilization energy, electronic distribution, and the ability to maintain planarity within the ring system. The aromatic ring current, as measured by nucleus-independent chemical shift values, provides quantitative measures of the aromatic character in different oxadiazole isomers.
Recent research has emphasized the importance of positional isomerism in optimizing intermolecular interactions for enhanced material properties. The strategic placement of functional groups around the oxadiazole core can significantly influence crystal packing, molecular density, and thermal properties. This understanding has practical implications for the design of new oxadiazole derivatives with tailored properties for specific applications.
| Oxadiazole Isomer | Stability Order | Key Characteristics |
|---|---|---|
| 1,2,3-Oxadiazole | Least stable | Ring-opening tendency |
| 1,2,4-Oxadiazole | Moderately stable | Good thermal stability |
| 1,2,5-Oxadiazole | Stable | Furazan derivatives |
| 1,3,4-Oxadiazole | Most stable | Highest aromatic stabilization |
Rationale for Investigating this compound
The investigation of this compound is justified by several compelling factors that highlight its potential significance in chemical and pharmaceutical research. This compound represents a unique combination of structural features that make it an attractive target for comprehensive analysis. The presence of both the 1,2,4-oxadiazole heterocycle and the N-methylated amine functionality creates opportunities for diverse chemical reactivity and potential biological activity.
The compound's molecular structure, characterized by the molecular formula C₅H₉N₃O, positions it within a size range that is optimal for drug-like properties according to established medicinal chemistry principles. The molecular weight of 127.14 g/mol falls well within the range typically associated with good bioavailability and membrane permeability. Additionally, the compound's ability to form stable hydrochloride salts enhances its pharmaceutical utility by improving solubility and stability characteristics.
From a synthetic chemistry perspective, this compound serves as an important building block for the construction of more complex molecular architectures. The presence of the primary amine functionality provides opportunities for further chemical modification through various coupling reactions, alkylation processes, and cyclization reactions. This versatility makes the compound valuable for structure-activity relationship studies and lead optimization programs.
The availability of this compound through commercial sources, as evidenced by its presence in chemical supplier catalogs, indicates its recognized importance in research applications. The compound has been assigned specific identification numbers in major chemical databases, including Chemical Abstracts Service registry numbers and PubChem compound identifiers, facilitating its use in computational chemistry and database searches.
| Chemical Property | Value | Database Reference |
|---|---|---|
| Molecular Formula | C₅H₉N₃O | PubChem CID 16767380 |
| Molecular Weight | 127.14 g/mol | Multiple sources |
| Chemical Abstracts Service Number | 54435-03-9 | Various suppliers |
| Hydrochloride Salt CAS | 253196-36-0 | Commercial catalogs |
| IUPAC Name | (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine | Standardized nomenclature |
Properties
IUPAC Name |
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-5(3-6-2)9-8-4/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXORLLLAUZFWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649251 | |
| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933683-06-8 | |
| Record name | N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 127.14 g/mol
- CAS Number : 933683-06-8
- IUPAC Name : this compound
Biological Activity
This compound exhibits a range of biological activities, particularly in the context of cancer research and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
Research indicates that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanisms of Action : The precise mechanisms remain under investigation; however, initial studies suggest that these compounds may disrupt cellular machinery related to DNA replication and cell cycle progression .
Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antibacterial properties:
- Inhibition of Pathogens : Certain derivatives have shown effectiveness against Gram-positive multiresistant pathogens. Modifications in the side chains of these compounds can enhance their antibacterial activity .
- Comparative Studies : In comparative evaluations against known antibiotics, some oxadiazole derivatives demonstrated superior efficacy against specific bacterial strains .
Research Findings and Case Studies
Recent studies have highlighted the potential therapeutic applications of this compound:
Scientific Research Applications
Biological Activities
N-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine exhibits a range of biological activities that make it a subject of interest in various fields:
Antibacterial Activity
Research has indicated that compounds containing the oxadiazole moiety possess significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested for their effectiveness against various bacterial strains. The incorporation of the 3-methyl-1,2,4-oxadiazol group in this compound enhances its antibacterial efficacy compared to other heterocycles .
Anticancer Potential
The compound has shown promise in anticancer research. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival .
Antitubercular Activity
Recent studies have focused on the design of oxadiazole derivatives as potential anti-tubercular agents. This compound has been evaluated for its activity against Mycobacterium tuberculosis. Results showed that certain derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations comparable to established drugs like Rifampicin and Isoniazid .
Agricultural Applications
In addition to its medicinal properties, this compound has been explored for its effects on plant growth:
Growth Regulation
Studies have indicated that low molecular weight heterocyclic compounds can stimulate vegetative growth in plants. This compound has been tested for its auxin-like effects on soybean seedlings (Glycine max), demonstrating enhanced root and shoot development when applied at specific concentrations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Patel et al., 2012 | Antibacterial | Demonstrated significant antibacterial activity against multiple strains. |
| Bondock et al., 2012 | Anticancer | Induced apoptosis in cancer cell lines; effective against various cancers. |
| Fernando et al., 2010 | Antitubercular | Compounds showed MIC values ranging from 3.9 to 7.81 μg/mL against Mtb. |
| Growth Regulation Study | Agricultural | Enhanced growth parameters in soybean seedlings compared to control groups. |
Comparison with Similar Compounds
Comparison with Structural Analogs
The 1,2,4-oxadiazole core is a privileged structure in drug discovery due to its metabolic stability and hydrogen-bonding capabilities. Below is a systematic comparison of the target compound with key analogs:
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The methyl-substituted compound (target) has lower molecular weight and logP compared to analogs with aryl or alkylaryl substituents (e.g., 4-octylphenyl in 5b ), making it more suitable for applications requiring balanced solubility .
- Bioavailability : Hydrochloride salts (e.g., CAS 1185300-67-7) are commonly synthesized to improve aqueous solubility and pharmacokinetics .
Q & A
Q. Basic Analytical Techniques
- ¹H/¹³C NMR : The oxadiazole proton (H at C5) appears as a singlet near δ 8.5–9.0 ppm, while the methylamine group (N-CH₃) resonates at δ 2.8–3.1 ppm .
- HRMS : Molecular ion peaks ([M+H]⁺) are observed at m/z 156.09 (calculated for C₆H₁₀N₃O) .
- IR Spectroscopy : Stretching vibrations for the oxadiazole ring (C=N at ~1600 cm⁻¹) and N-H bending (amine group, ~3300 cm⁻¹) confirm functional groups .
What strategies optimize the yield of this compound in scaled-up syntheses?
Q. Advanced Experimental Design
- Microwave-Assisted Synthesis : Reduces reaction time (1–2 hours vs. 12 hours conventional) while maintaining >85% yield .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-oxidation) and improve reproducibility .
- Purification : Use of reverse-phase chromatography or recrystallization from ethyl acetate/hexane mixtures enhances purity (>98%) .
Data-Driven Adjustments : - Kinetic studies show that maintaining pH 7–8 during amination prevents decomposition of the oxadiazole ring .
How does the 3-methyl-1,2,4-oxadiazole moiety influence the compound’s pharmacological activity?
Advanced Pharmacological Applications
The oxadiazole ring enhances metabolic stability and bioavailability by resisting enzymatic hydrolysis. In imidazo[1,2-a]pyrimidine derivatives (e.g., Example 420 in EP patents), the 3-methyl-1,2,4-oxadiazol-5-yl group increases binding affinity to central nervous system targets (e.g., GABA receptors) due to its planar geometry and hydrophobic interactions .
Case Study :
- A derivative, 6-ethyl-7-methoxy-5-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)imidazo[1,2-a]pyrimidine, showed sedative effects in vivo (melting point 204–205°C, 63% yield) .
How should researchers address contradictory data in solubility and stability studies?
Q. Data Contradiction Analysis
- Solubility Discrepancies : Hydrochloride salts (e.g., (3-methyl-1,2,4-oxadiazol-5-yl)methanamine HCl) are hygroscopic and show variable solubility in DMSO (50–100 mg/mL). Pre-drying samples at 60°C under vacuum for 24 hours standardizes solubility measurements .
- Stability Issues : Oxadiazoles degrade under strong acidic/basic conditions. Storage at −20°C in amber vials with desiccants (e.g., silica gel) extends shelf life (>12 months) .
What analytical challenges arise in quantifying trace impurities in N-methyl derivatives?
Q. Advanced Quality Control
- HPLC-MS/MS : Detects impurities like unreacted nitriles (<0.1% limit) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
- X-ray Crystallography : Resolves stereochemical ambiguities in hydrochloride salts (e.g., space group P2₁/c) .
How can researchers design bioactivity assays for oxadiazole-containing analogs?
Q. Methodological Guidance
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, proteases) due to the oxadiazole’s lipophilicity .
- Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (KD values <10 μM indicate high affinity) .
What are the stability considerations for this compound under physiological conditions?
Q. Advanced Stability Studies
- pH Stability : The compound remains intact at pH 5–7.4 (simulated gastric/intestinal fluids) but hydrolyzes at pH >8, forming methanol and 3-methyl-1,2,4-oxadiazole-5-carboxylic acid .
- Light Sensitivity : UV-Vis studies show degradation (>5%) after 48 hours under direct sunlight, necessitating light-protected storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
